[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride
Overview
Description
ABT-299 is a prodrug of A-85783, a highly potent and specific platelet activating factor receptor antagonist . It is an aqueous soluble compound that is rapidly converted in vivo to A-85783 . The compound has shown significant potential in inhibiting platelet activating factor-induced inflammatory responses and platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ABT-299 involves the synthesis of its active form, A-85783, followed by its conversion to the prodrug form. The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions . Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of ABT-299 follows standard pharmaceutical manufacturing practices, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
ABT-299 undergoes several types of chemical reactions, including:
Oxidation: Conversion to pyridine-N-oxide and sulfoxide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include pyridine-N-oxide and sulfoxide metabolites, which exhibit significant potency in vitro and in vivo .
Scientific Research Applications
ABT-299 has a wide range of scientific research applications, including:
Mechanism of Action
ABT-299 exerts its effects by being rapidly converted in vivo to A-85783, which is a highly potent and specific antagonist of the platelet activating factor receptor . The active form, A-85783, inhibits platelet activating factor binding to platelet membranes, leading to the inhibition of platelet aggregation, degranulation, and other cellular responses . This mechanism is crucial for its anti-inflammatory and anti-platelet effects .
Comparison with Similar Compounds
Similar Compounds
A-85783: The active form of ABT-299, with similar pharmacological properties.
ABT-199: A potent and selective BCL-2 inhibitor with different therapeutic applications.
Navitoclax: Another BCL-2 inhibitor with broader activity but associated with thrombocytopenia.
Uniqueness of ABT-299
ABT-299 is unique due to its rapid conversion to A-85783, providing potent and selective inhibition of platelet activating factor-mediated responses . Unlike other compounds, ABT-299 offers a balance of efficacy and safety, making it a valuable tool in both research and therapeutic contexts .
Properties
CAS No. |
161395-35-3 |
---|---|
Molecular Formula |
C32H28ClFN4O4S |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride |
InChI |
InChI=1S/C32H28FN4O4S.ClH/c1-20(38)41-19-35-13-4-5-23(16-35)31-36-14-12-26(29(36)18-42-31)30(39)27-17-37(32(40)34(2)3)28-15-22(8-11-25(27)28)21-6-9-24(33)10-7-21;/h4-17,31H,18-19H2,1-3H3;1H/q+1;/p-1/t31-;/m1./s1 |
InChI Key |
NKIONDJYXPXFFL-JSSVAETHSA-M |
Isomeric SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)[C@@H]2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |
SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |
Canonical SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT 299 ABT-299 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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